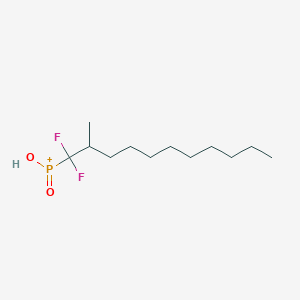
(1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium is a chemical compound with a unique structure that includes both fluorine and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium typically involves the reaction of 1,1-difluoro-2-methylundecane with a phosphorus-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction temperature is often maintained at low to moderate levels to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the product .
Chemical Reactions Analysis
Types of Reactions
(1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives of the original compound .
Scientific Research Applications
(1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its lipophilicity and membrane permeability, allowing it to interact with cellular components more effectively. The phosphorus atom plays a crucial role in the compound’s reactivity and its ability to form stable complexes with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethane: A simpler fluorinated compound with similar reactivity.
1,1-Difluoro-2-methylcyclohexane: Another fluorinated compound with a different structural framework.
Difluoromethylated chalcones: Compounds with similar fluorine-containing functional groups
Uniqueness
(1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium is unique due to its combination of fluorine and phosphorus atoms, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
828265-16-3 |
|---|---|
Molecular Formula |
C12H24F2O2P+ |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
(1,1-difluoro-2-methylundecyl)-hydroxy-oxophosphanium |
InChI |
InChI=1S/C12H23F2O2P/c1-3-4-5-6-7-8-9-10-11(2)12(13,14)17(15)16/h11H,3-10H2,1-2H3/p+1 |
InChI Key |
KHVOLSNNKYHNRB-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCC(C)C(F)(F)[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-[7-(Thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]diazenyl}benzonitrile](/img/structure/B14209828.png)
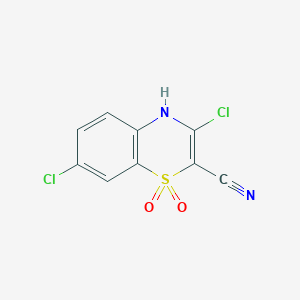
![1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene](/img/structure/B14209843.png)
![(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14209852.png)
![11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid](/img/structure/B14209854.png)
![3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209857.png)
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14209858.png)
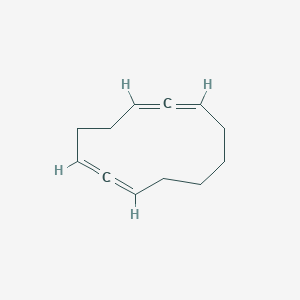
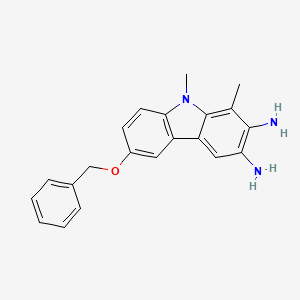


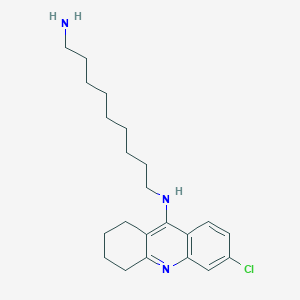
![(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14209915.png)
![[2,4,6-Tris(trifluoromethyl)phenyl]methanol](/img/structure/B14209916.png)
